2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
Overview
Description
“2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde” is a chemical compound with the empirical formula C11H10N2O . It is part of a class of compounds known as heterocyclic building blocks .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane (pyridine, 90°C, ambient air) afforded previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde” consists of a benzene ring substituted with a methyl group and a pyrazole ring attached via a formyl group . The molecular weight of the compound is 186.21 .
Physical And Chemical Properties Analysis
“2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde” is a solid compound . Its SMILES string is O=C([H])C1=CC=C(C=C1C)N2N=CC=C2 .
Scientific Research Applications
Application Summary
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde is utilized in medicinal chemistry for the synthesis of various pharmacologically active compounds. Its pyrazole core is often incorporated into molecules with potential therapeutic effects .
Methods of Application
The compound is used as a building block in organic synthesis, where it undergoes various chemical reactions to create new molecules. Techniques like multicomponent reactions, cycloadditions, and cyclocondensations are employed .
Results
The synthesized molecules are then tested for biological activity. For instance, derivatives of this compound have shown promise in antimicrobial and antimalarial studies, with specific derivatives exhibiting significant inhibition of certain pathogens .
Methods of Application
Results: Some derivatives have shown promising results, displaying significant inhibitory activity against specific parasites and microbes .
Methods of Application
Results: Findings can lead to insights into the compound’s potential use in medical imaging or as part of solar energy harvesting systems .
Methods of Application
Results: The development of such methods contributes to sustainable practices in chemical manufacturing and reduces the environmental impact of chemical waste .
properties
IUPAC Name |
2-methyl-4-pyrazol-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-7-11(4-3-10(9)8-14)13-6-2-5-12-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHRBBGULNYWMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650869 | |
Record name | 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | |
CAS RN |
1015845-89-2 | |
Record name | 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.